1-(3-Fluorophenyl)heptan-1-one
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Overview
Description
1-(3-Fluorophenyl)heptan-1-one is an organic compound with the molecular formula C13H17FO. It is a ketone derivative characterized by the presence of a fluorine atom on the phenyl ring and a heptanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with heptanoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The process is optimized to ensure high purity and yield, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 3-Fluorobenzoic acid.
Reduction: 1-(3-Fluorophenyl)heptanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Fluorophenyl)heptan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.
Analytical Chemistry: The compound is employed as a standard or reference material in various analytical techniques
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)heptan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)heptan-1-one: Similar structure but with the fluorine atom at the para position.
1-(3-Chlorophenyl)heptan-1-one: Contains a chlorine atom instead of fluorine.
1-(3-Methylphenyl)heptan-1-one: Contains a methyl group instead of fluorine.
Uniqueness
1-(3-Fluorophenyl)heptan-1-one is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs. The fluorine atom can also enhance the compound’s stability and lipophilicity, which are important factors in its applications .
Properties
IUPAC Name |
1-(3-fluorophenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-2-3-4-5-9-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHPIJYUCBPLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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